molecular formula C15H20O3 B2615513 Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate CAS No. 1268027-47-9

Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate

Cat. No. B2615513
CAS RN: 1268027-47-9
M. Wt: 248.322
InChI Key: BMINTULAEGKMRI-UHFFFAOYSA-N
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Description

“Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate” is a chemical compound. It is related to “Methyl 4-tert-butylbenzoate”, which undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products . It also has a relation to “4-tert-Butylphenol”, a white solid with a distinct phenolic odor .


Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, “Methyl 4-tert-butylbenzoate” was used in the synthesis of tris (4-tert-butylphenyl)methyl chloride . The synthesis of such compounds often involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of related compounds can be determined using various methods. For example, the molecular formula of “Methyl 4-tert-butylphenylacetate” is C13H18O2, with an average mass of 206.281 Da and a mono-isotopic mass of 206.130676 Da . The structure is a computer-generated visualization of the molecular structure derived from the InChI character string .


Chemical Reactions Analysis

Chemical reactions involving related compounds can be complex. For instance, “Methyl 4-tert-butylbenzoate” undergoes Claisen condensation reaction with 4-methoxyacetophenone . Other reactions include electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds vary. For example, “Methyl 4-tert-butylphenylacetate” is a liquid with a refractive index of 1.51, a boiling point of 122-124 °C/9 mmHg, and a density of 0.995 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory enzymes and the scavenging of free radicals. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been shown to scavenge free radicals, which are known to contribute to various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antioxidant effects in various in vitro and in vivo models. In one study, this compound was found to inhibit the production of pro-inflammatory cytokines in human macrophages. In another study, this compound was found to reduce oxidative stress in rat liver cells. These findings suggest that this compound may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate is its relatively simple synthesis method, which makes it a readily available compound for use in laboratory experiments. Additionally, this compound has been shown to exhibit low toxicity in various in vitro and in vivo models, making it a safe compound for use in laboratory experiments. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate. One area of interest is the development of new drugs based on the anti-inflammatory and antioxidant properties of this compound. Another area of interest is the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate can be synthesized through a multi-step process involving the reaction of tert-butylbenzene with ethyl acetoacetate, followed by the reaction of the resulting intermediate with methyl iodide. This process yields this compound as a white crystalline solid with a melting point of 90-92°C.

Scientific Research Applications

Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a precursor for the synthesis of various compounds with potential applications in drug discovery.

Safety and Hazards

“Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate” may have similar safety and hazards as its related compounds. For instance, “Methyl 4-tert-butylbenzoate” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .

properties

IUPAC Name

methyl 4-(4-tert-butylphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-15(2,3)12-7-5-11(6-8-12)13(16)9-10-14(17)18-4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMINTULAEGKMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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